Dazoxiben
Übersicht
Beschreibung
Dazoxiben is a chemical compound known for its role as a thromboxane synthase inhibitor. It is primarily used in medical research and has shown significant clinical improvement in patients with Raynaud’s syndrome . The compound’s chemical formula is C₁₂H₁₂N₂O₃, and it is classified as a benzoic acid derivative .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One convenient synthesis of Dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide. This compound undergoes displacement with imidazole to form an intermediate product. The final step involves the hydrolysis of the amide function to complete the synthesis of this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dazoxiben primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazole ring and the benzoic acid moiety .
Common Reagents and Conditions:
Substitution Reactions: Imidazole is a common reagent used in the synthesis of this compound.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the amide function in the final step of the synthesis.
Major Products: The major product formed from these reactions is this compound itself. The purity and yield of the final product are critical for its effectiveness as a thromboxane synthase inhibitor .
Wissenschaftliche Forschungsanwendungen
Dazoxiben has a wide range of applications in scientific research:
Wirkmechanismus
Dazoxiben exerts its effects by inhibiting thromboxane synthase, an enzyme responsible for converting prostaglandin H2 to thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregating agent. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, thereby decreasing blood vessel constriction and platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Ridogrel: Another thromboxane synthase inhibitor with similar applications in medical research.
Picotamide: A dual thromboxane synthase inhibitor and thromboxane receptor antagonist.
Terbogrel: A selective thromboxane receptor antagonist with additional inhibitory effects on thromboxane synthase.
Uniqueness: Dazoxiben is unique in its high selectivity for thromboxane synthase and its effectiveness in clinical trials for Raynaud’s syndrome. Its specific inhibition of thromboxane A2 production makes it a valuable tool in both research and therapeutic applications .
Biologische Aktivität
Dazoxiben is a potent thromboxane synthetase inhibitor that has been primarily investigated for its effects on platelet aggregation and vascular function. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.
This compound functions by inhibiting thromboxane A2 (TXA2) synthesis from prostaglandin H2 (PGH2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking its formation, this compound reduces platelet activation and aggregation, which is crucial in various cardiovascular conditions. Specifically, this compound cleaves PGH2 into 12-hydroxy-heptadecatrienoic acid (12-HHT) and malondialdehyde, both of which are involved in vascular responses but do not promote platelet aggregation like TXA2 does .
Efficacy in Raynaud's Syndrome
One notable clinical study evaluated this compound's efficacy in treating severe Raynaud's syndrome. In a double-blind trial involving 20 patients, those treated with 400 mg of this compound daily for six weeks showed significant clinical improvement compared to the placebo group. Although hand temperature measurements and hematological parameters remained stable, plasma TXB2 levels were significantly reduced, indicating effective inhibition of thromboxane synthesis .
Antiplatelet Activity
This compound has been shown to completely prevent platelet TXB2 synthesis without affecting platelet aggregation induced by arachidonic acid. This suggests that while it inhibits thromboxane production, it does not interfere with other pathways leading to platelet activation . The implications of this finding are critical for understanding how this compound can be used therapeutically without compromising necessary hemostatic functions.
Pharmacokinetics and Toxicology
This compound exhibits favorable pharmacokinetic properties. It has a high probability of human intestinal absorption and is not a substrate for P-glycoprotein, which enhances its bioavailability. Toxicological studies indicate that this compound is remarkably free from toxicity at doses significantly higher than those required to inhibit thromboxane synthesis, making it a promising candidate for long-term therapeutic use .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Study | Population | Dosage | Outcome | Notes |
---|---|---|---|---|
Raynaud's Syndrome Trial | 20 patients | 400 mg/day | Significant clinical improvement | Reduced TXB2 levels observed |
Platelet Aggregation Study | In vitro | - | Complete prevention of TXB2 synthesis | No effect on arachidonic acid-induced aggregation |
Toxicology Study | Animal models | High doses | No significant toxicity observed | LD50 significantly higher than therapeutic doses |
Eigenschaften
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZSYKGWHUSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74226-22-5 (hydrochloride) | |
Record name | Dazoxiben [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045639 | |
Record name | Dazoxiben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-09-4, 103735-00-8 | |
Record name | Dazoxiben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dazoxiben [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dazoxiben | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03052 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dazoxiben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOXIBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.